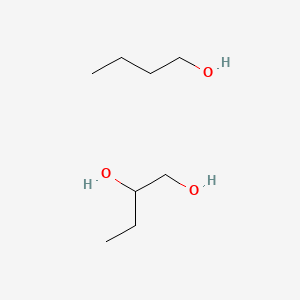
Butane-1,2-diol;butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(1,2-butylene glycol) monobutyl ether, average molecular weight approximately 500: is a polymeric compound with a molecular formula of C8H20O3 . It is characterized by its relatively low molecular weight and the presence of both hydroxyl and ether functional groups. This compound is known for its low toxicity and good solubility in oils, making it a valuable additive in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Poly(1,2-butylene glycol) monobutyl ether is typically synthesized through the polymerization of 1,2-butylene glycol in the presence of a catalyst. The reaction involves the formation of ether linkages between the glycol units. The polymerization process can be controlled to achieve the desired molecular weight, in this case, approximately 500 .
Industrial Production Methods: In industrial settings, the production of poly(1,2-butylene glycol) monobutyl ether involves the use of large-scale reactors where the polymerization reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained as a viscous liquid with a pour point of -56°C .
Analyse Des Réactions Chimiques
Types of Reactions: Poly(1,2-butylene glycol) monobutyl ether can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the polymer can be oxidized to form carbonyl compounds.
Reduction: The ether linkages can be reduced under specific conditions to yield alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
Poly(1,2-butylene glycol) monobutyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a stabilizer for enzymes and proteins.
Medicine: Utilized in drug delivery systems due to its biocompatibility and low toxicity.
Industry: Acts as a lubricant additive with good load-bearing and film-forming properties
Mécanisme D'action
The mechanism of action of poly(1,2-butylene glycol) monobutyl ether is primarily based on its ability to interact with other molecules through its hydroxyl and ether functional groups. These interactions can stabilize proteins and enzymes, enhance the solubility of hydrophobic compounds, and improve the lubrication properties of industrial formulations. The molecular targets and pathways involved include hydrogen bonding and van der Waals interactions .
Comparaison Avec Des Composés Similaires
Poly(ethylene glycol): Known for its higher hydrophilicity and use in biomedical applications.
Poly(propylene glycol): More hydrophobic than poly(ethylene glycol) and used in industrial applications.
Poly(tetrahydrofuran): Known for its flexibility and use in elastomers
Uniqueness: Poly(1,2-butylene glycol) monobutyl ether stands out due to its balanced hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. Its low toxicity and good solubility in oils further enhance its versatility in industrial and biomedical fields .
Propriétés
Numéro CAS |
144437-84-3 |
|---|---|
Formule moléculaire |
C8H20O3 |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
butane-1,2-diol;butan-1-ol |
InChI |
InChI=1S/C4H10O2.C4H10O/c1-2-4(6)3-5;1-2-3-4-5/h4-6H,2-3H2,1H3;5H,2-4H2,1H3 |
Clé InChI |
LRKPGLNUNYIODV-UHFFFAOYSA-N |
SMILES canonique |
CCCCO.CCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















